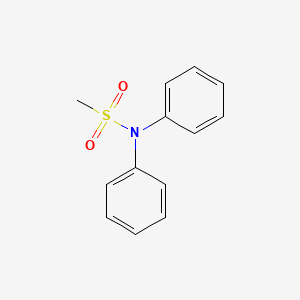
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trichloromethyl group, and a thioureido linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid typically involves multiple steps:
Formation of the Naphthalene-1-carbonyl Intermediate: This step involves the acylation of naphthalene to form the naphthalene-1-carbonyl chloride.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced through a chlorination reaction using trichloromethyl chloroformate.
Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the trichloromethyl intermediate with thiourea under controlled conditions.
Final Coupling Reaction: The final step involves coupling the thioureido intermediate with benzoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group and thioureido linkage are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid derivatives: Compounds with similar structures but different substituents.
Naphthalene-based compounds: Compounds containing the naphthalene ring with various functional groups.
Thioureido compounds: Compounds with the thioureido linkage but different aromatic or aliphatic groups.
Uniqueness
This compound is unique due to its combination of a naphthalene ring, trichloromethyl group, and thioureido linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C21H16Cl3N3O3S |
|---|---|
分子量 |
496.8 g/mol |
IUPAC 名称 |
4-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H16Cl3N3O3S/c22-21(23,24)19(27-20(31)25-14-10-8-13(9-11-14)18(29)30)26-17(28)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H,(H,26,28)(H,29,30)(H2,25,27,31) |
InChI 键 |
LKLIOTVDIZPHEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)



![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)




![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
